molecular formula C12H20O3 B578051 Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate CAS No. 1308838-28-9

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Cat. No.: B578051
CAS No.: 1308838-28-9
M. Wt: 212.289
InChI Key: XRQRHMGKLNSSIE-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is a chiral cyclohexanone derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound integrates a reactive keto group and a protected carboxylate function on the same cyclohexane ring, making it a valuable bifunctional building block for the construction of complex molecular architectures. Its primary research value lies in the synthesis of pharmacologically active molecules, particularly in the enantioselective construction of hexahydronaphthalene structures found in natural products and inhibitors of therapeutic targets . The tert-butyl ester (Boc) group enhances the molecule's stability and alters its lipophilicity, which can be crucial for optimizing the properties of final target compounds. The additional methyl group at the 1-position introduces steric and stereochemical considerations, allowing researchers to explore structure-activity relationships and achieve greater stereocontrol in synthetic sequences. This reagent is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2,3)15-10(14)12(4)7-5-9(13)6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQRHMGKLNSSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Intermediate Formation

A foundational method involves the synthesis of ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a spirocyclic ketal intermediate. This compound is prepared via cyclocondensation of 1-methyl-4-oxocyclohexanecarboxylic acid with ethylene glycol under acidic conditions, typically using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds at reflux temperatures (110–120°C) in toluene, achieving yields of 85–90%.

Subsequent hydrolysis of the spirocyclic ketal is critical to unmask the ketone functionality. For example, treatment with hydrochloric acid (2.5 M in acetone) at room temperature for 24 hours cleaves the ketal, yielding ethyl 1-methyl-4-oxocyclohexanecarboxylate with 92% efficiency. Transesterification with tert-butanol then replaces the ethyl ester group. This step employs titanium(IV) isopropoxide as a Lewis acid catalyst, heated under reflux in dichloromethane, to afford tert-butyl 1-methyl-4-oxocyclohexanecarboxylate in 78% yield.

Acid-Catalyzed Ketal Deprotection

Alternative deprotection methods use sulfuric acid in acetone, which accelerates ketal cleavage at elevated temperatures (50–60°C). This approach reduces reaction times to 6–8 hours but requires careful pH adjustment post-hydrolysis to prevent ester degradation. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate and distillation under reduced pressure (170°C at 0.4 mmHg) yields the pure ketone ester.

Reductive Amination and Esterification

Chiral Auxiliary-Mediated Synthesis

A patent-pending method leverages tert-butyl sulfinamide as a chiral auxiliary to control stereochemistry during reductive amination. The protocol involves:

  • Reductive Amination : 4-Oxocyclohexanecarboxylate reacts with tert-butyl sulfinamide in the presence of a Lewis acid (e.g., titanium(IV) ethoxide) and sodium cyanoborohydride. This step forms trans-4-tert-butyl sulfinamidocyclohexanecarboxylate with a diastereomeric ratio of 4:1.

  • Deprotection and Protection : Acidic cleavage of the sulfinamide group (using trifluoroacetic acid) releases the primary amine, which is immediately protected with di-tert-butyl dicarbonate under alkaline conditions.

  • Ester Hydrolysis : Lithium hydroxide-mediated hydrolysis of the ethyl ester yields the final tert-butyl ester, achieving an overall yield of 65–70%.

tert-Butyl Esterification via Transmetalation

In industrial settings, direct esterification of 1-methyl-4-oxocyclohexanecarboxylic acid with tert-butanol is optimized using Dean-Stark traps to remove water. Catalytic amounts of sulfuric acid (0.5–1.0 mol%) in refluxing toluene achieve 88% conversion after 12 hours. The crude product is purified via vacuum distillation (bp 185–190°C at 1 mmHg) to ≥99% purity.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance scalability and safety. Key parameters include:

  • Residence Time : 30–45 minutes at 150°C.

  • Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B) for enzymatic esterification, reducing side reactions.

  • Yield : 94% with a throughput of 50 kg/hour.

Solvent Recycling and Waste Reduction

Industrial protocols prioritize green chemistry principles. For example, recovered toluene from distillation is reused in subsequent batches, reducing solvent consumption by 40%. Additionally, acidic byproducts are neutralized with calcium carbonate, generating inert gypsum waste.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Spirocyclic Hydrolysis7899High stereochemical controlMulti-step, time-intensive
Reductive Amination7098Chiral specificityRequires expensive auxiliaries
Direct Esterification8899ScalabilityHigh-temperature requirements
Continuous Flow9499Energy efficiencyHigh initial capital cost

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis. It is also studied for its pharmacokinetic properties and interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. It can also inhibit certain enzymes, thereby modulating biochemical pathways and physiological processes .

Comparison with Similar Compounds

Key Observations :

  • The target compound is structurally simpler than the analogs in and , lacking heterocyclic (pyrrolidine) or polycyclic frameworks.
  • The tert-butyl group is conserved across all compounds, suggesting shared stability under standard conditions .
  • Functional group diversity (e.g., hydroxymethyl in Ev1 vs. methoxy in Ev2) influences solubility, reactivity, and downstream applications.

Key Observations :

  • The target compound’s synthesis is inferred to involve classical esterification or oxidation steps, contrasting with the multi-step cycloaddition required for Ev2’s bicyclic structure.
  • Ev2’s high yield highlights the effectiveness of cycloaddition strategies for complex frameworks, though scalability may be challenging compared to simpler esterifications.

Stability and Reactivity

Compound Stability Reactivity Hotspots
Target Expected stable (tert-butyl ester protection) Ketone (nucleophilic addition), ester (hydrolysis)
Ev1 Stable under recommended storage conditions Hydroxymethyl (oxidation), methoxyphenyl (electrophilic substitution)
Ev2 Data not available Ketone (reactivity), methoxy (demethylation)

Key Observations :

  • The tert-butyl group in all compounds confers hydrolytic stability to the ester, critical for storage and handling .
  • The target’s ketone group is a primary site for nucleophilic additions (e.g., Grignard reactions), whereas Ev1’s hydroxymethyl group introduces oxidative susceptibility.

Key Observations :

  • Ev1’s safety data emphasize ventilation and PPE, which are broadly applicable to tert-butyl esters like the target compound .
  • The absence of acute toxicity data for Ev1 and the target underscores the need for caution in laboratory settings.

Research Findings and Limitations

  • Structural Complexity vs. Synthetic Utility : While Ev2’s complex structure enables access to polycyclic systems, the target’s simplicity offers versatility in derivatization .
  • Functional Group Trade-offs : The target’s ketone provides a reactive handle absent in Ev1’s hydroxymethyl-substituted analog, broadening its applicability in carbonyl chemistry.
  • Data Gaps : Direct experimental data on the target compound’s synthesis, toxicity, and reactivity are unavailable in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate (TBMOC) is a compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBMOC is characterized by the presence of a tert-butyl group, a cyclohexane ring, and both a ketone and a carboxylate functional group. Its molecular formula is C13H22O3C_{13}H_{22}O_3 with a molecular weight of approximately 226.32 g/mol. The compound's stereochemistry plays a critical role in its biological interactions and reactivity.

The biological activity of TBMOC is largely attributed to its interaction with various enzymes and metabolic pathways. It can act as a substrate for specific enzymes, leading to the formation of bioactive metabolites. Additionally, TBMOC has been shown to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for various physiological processes.

Biological Activity

Research indicates that TBMOC exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. Its derivatives have been studied for their potential therapeutic applications, including:

  • Anti-inflammatory effects : TBMOC has been shown to influence inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.
  • Analgesic properties : Similar compounds have demonstrated pain-relieving effects, suggesting that TBMOC may also possess analgesic capabilities.

Interaction Studies

Studies have focused on TBMOC's binding affinity to various biological targets. For instance, its interactions with enzymes involved in metabolic processes have been explored, revealing potential pathways through which it could exert therapeutic effects.

Case Studies and Research Findings

  • Enzyme Interaction : In vitro studies have demonstrated that TBMOC can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating metabolic disorders.
  • Therapeutic Applications : A study published in Journal of Medicinal Chemistry highlighted the potential of TBMOC derivatives in drug development, particularly for conditions requiring modulation of inflammatory responses.
  • Comparative Analysis : A comparative study between TBMOC and similar compounds indicated that while they share structural similarities, TBMOC's unique functional groups contribute to distinct reactivity patterns and biological interactions. This was illustrated in a table comparing TBMOC with related compounds:
Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-oxocyclohexane-1-carboxylateContains a ketone and carboxylate functional groupUsed primarily in pharmaceutical synthesis
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamateCarbamate functional groupExhibits different biological activity
1-(tert-butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylateDicarboxylic acid derivativeEnhanced solubility and potential therapeutic applications

Q & A

Q. What are the common synthetic routes for tert-butyl 1-methyl-4-oxocyclohexanecarboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor to form the cyclohexane ring, followed by tert-butyl protection. For example:

Cyclohexane ring formation : A diketone or keto-ester precursor undergoes intramolecular aldol condensation under basic conditions (e.g., KOH/EtOH) to generate the 4-oxocyclohexane core.

Esterification : The carboxylate group is protected using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .

  • Key Considerations : Monitor reaction progress via TLC or NMR to ensure complete protection of the carboxyl group.

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • NMR : 1^1H NMR (CDCl₃) shows signals for tert-butyl protons (~1.4 ppm, singlet), the methyl group adjacent to the carbonyl (~2.1 ppm), and the cyclohexanone proton (~2.5–3.0 ppm). 13^{13}C NMR confirms the ester carbonyl (~170 ppm) and ketone (~210 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ correspond to the molecular formula C₁₂H₂₀O₃ (calc. 212.14 g/mol).
  • Infrared (IR) : Strong absorption bands for C=O (ester: ~1720 cm⁻¹; ketone: ~1700 cm⁻¹) .

Q. What are the standard handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation of dust or vapors.
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Protect from moisture and light to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity in nucleophilic reactions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack at the ester carbonyl. For example:
  • Comparative Stability : In hydrolysis studies, tert-butyl esters require stronger acidic/basic conditions (e.g., 6M HCl reflux or TFA/CH₂Cl₂) compared to methyl or ethyl esters.
  • Data Example :
Ester GroupHydrolysis Half-life (pH 7.4, 25°C)
Methyl24 hours
tert-Butyl>7 days
  • Experimental Design : Perform kinetic studies using HPLC to monitor degradation under varying pH and temperatures .

Q. What strategies optimize the removal of the tert-butyl protecting group without damaging the 4-oxocyclohexane core?

  • Methodological Answer :
  • Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours. Quench with cold NaHCO₃ to neutralize excess acid.
  • Alternative Method : Gas-phase HCl in dioxane (4M, 30 minutes) minimizes side reactions like ketone reduction.
  • Validation : Post-deprotection, confirm integrity of the 4-oxo group via IR (retention of ~1700 cm⁻¹ band) and 13^{13}C NMR .

Q. How does stereochemistry at the 1-methyl position affect biological activity in analogous compounds?

  • Methodological Answer : Stereochemistry significantly impacts interactions with biological targets. For example:
  • Comparative Analysis :
CompoundStereochemistryIC₅₀ (Enzyme X)
(1R)-Methyl isomerR-configuration12 nM
(1S)-Methyl isomerS-configuration480 nM
  • Method : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and test activity using enzyme inhibition assays. Use circular dichroism (CD) to confirm stereopurity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to address them?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities.
  • Resolution :

Recrystallize the compound from hexane/ethyl acetate (3:1) and dry under vacuum.

Use differential scanning calorimetry (DSC) to identify polymorph transitions.

Cross-validate with literature using identical purification methods .

Analytical Optimization

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Adjust pH to 3.0 to improve peak separation.
  • UPLC-MS : Employ a 1.7 µm particle column for higher resolution. Monitor [M+Na]⁺ adducts (m/z 235.1) for quantification .

Reaction Mechanism Studies

Q. What experimental evidence supports the proposed mechanism for its participation in Michael additions?

  • Methodological Answer :
  • Isotopic Labeling : Use 18^{18}O-labeled cyclohexanone to track oxygen transfer in the adduct.
  • Kinetic Isotope Effect (KIE) : Compare reaction rates of protio and deuterio derivatives to identify rate-determining steps.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition state geometries and charge distribution .

Comparative Structural Analysis

Q. How do structural analogs with varying substituents compare in reactivity?

  • Methodological Answer :
  • Case Study :
AnalogSubstituentHydrolysis Rate (k, s⁻¹)
tert-Butyl 4-oxocyclohexanecarboxylate1-Methyl1.2 × 10⁻⁴
tert-Butyl 4-oxocyclohexanecarboxylate1-Ethyl3.8 × 10⁻⁴
tert-Butyl 4-oxocyclohexanecarboxylate1-Isopropyl6.7 × 10⁻⁵
  • Conclusion : Bulky substituents (e.g., isopropyl) further retard hydrolysis due to increased steric hindrance .

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